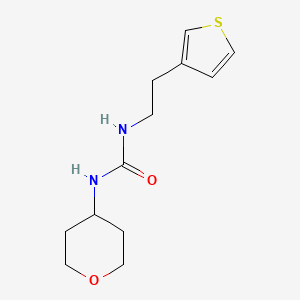
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea, also known as THPU, is a chemical compound that has been extensively researched for its potential applications in various fields. THPU is a white powder that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : This compound is utilized in one-pot synthesis techniques for creating complex molecular structures. For instance, a one-pot diastereoselective three-component reaction involving urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran has been developed, indicating its utility in synthesizing furano and pyrano pyrimidinones (thiones) (Ghorbani‐Vaghei et al., 2015).
Catalytic Applications : Urea derivatives, including those with thiophenyl and tetrahydropyran groups, are used as catalysts in the synthesis of various heterocyclic compounds, as demonstrated in the facile synthesis of pyrano[2,3-c]pyrazole derivatives (Li et al., 2017).
Reactivity and Synthesis of Heterocycles : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which have structural similarities to the queried compound, have been studied for their reactivity in forming pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Diversity-Oriented Synthesis : The compound is part of a broader class of chemicals used in diversity-oriented synthesis to create structurally diverse non-natural compounds for biological screening, as shown in the synthesis of substituted tetrahydropyrones (Zaware et al., 2011).
Gelation and Rheological Properties : Research has shown its potential in influencing the rheology and morphology of hydrogels, where derivatives form gels with distinct physical properties based on the anion identity (Lloyd & Steed, 2011).
Solid-State Thermolytic and Catalytic Reactions : Functionalized regioregular polythiophenes with tetrahydropyran groups, like the compound , have been studied for their solid-state thermolytic and catalytic reactions, highlighting their utility in polymer chemistry (Yu & Holdcroft, 2000).
Biological and Medicinal Applications
Antibacterial Properties : Certain urea derivatives, similar in structure to the queried compound, have shown promise as antibacterial agents, as seen in the synthesis of new heterocyclic compounds containing a sulfonamido moiety (Azab et al., 2013).
Potential in Cancer Treatment : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally related to the queried compound, have been synthesized and evaluated for their anti-tumor activities, showing promising results against specific cancer cell lines (Gomha et al., 2016).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGWDQUDCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

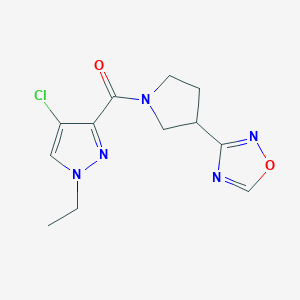
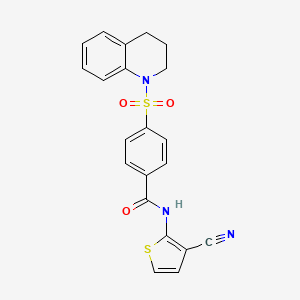
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)

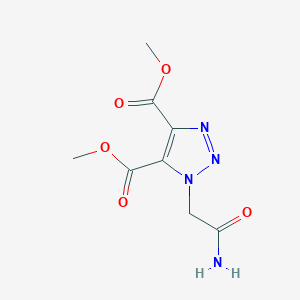
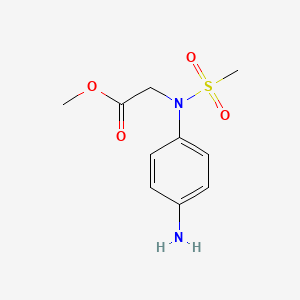

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
